

7-(Methylamino)heptan-2-one: A Technical Overview

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Compound of Interest

Compound Name: 2-Heptanone, 7-(methylamino)-
(6CI,9CI)

Cat. No.: B022891

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available chemical and physical data for 7-(methylamino)heptan-2-one. The information presented herein is intended to support research and development activities.

Chemical Identity and Properties

7-(methylamino)heptan-2-one is a chemical compound with the molecular formula C₈H₁₇NO.

[1] Its chemical structure consists of a heptan-2-one backbone with a methylamino group attached to the seventh carbon.

Table 1: Chemical Identifiers for 7-(methylamino)heptan-2-one

Identifier	Value	Source
IUPAC Name	7-(methylamino)heptan-2-one	PubChem[1]
CAS Number	101258-88-2	PubChem[1]
Molecular Formula	C8H17NO	PubChem[1]
Molecular Weight	143.23 g/mol	PubChem[1]
Canonical SMILES	CC(=O)CCCCCNC	PubChem[1]
InChI	InChI=1S/C8H17NO/c1-8(10)6-4-3-5-7-9-2/h9H,3-7H2,1-2H3	PubChem[1]
InChIKey	XOSGHQJJFLJGBF-UHFFFAOYSA-N	PubChem[1]

Table 2: Computed Physicochemical Properties of 7-(methylamino)heptan-2-one

Property	Value	Source
XLogP3	0.5	PubChem (Computed)[1]
Hydrogen Bond Donor Count	1	PubChem (Computed)[1]
Hydrogen Bond Acceptor Count	2	PubChem (Computed)[1]
Rotatable Bond Count	6	PubChem (Computed)[1]
Exact Mass	143.131014 g/mol	PubChem (Computed)[1]
Monoisotopic Mass	143.131014 g/mol	PubChem (Computed)[1]
Topological Polar Surface Area	29.1 Å ²	PubChem (Computed)[1]
Heavy Atom Count	10	PubChem (Computed)[1]

Note: The physicochemical properties listed in Table 2 are computationally derived and have not been experimentally verified in the available literature. Experimental data for properties

such as boiling point, melting point, density, and solubility for 7-(methylamino)heptan-2-one are not readily available in the searched public domain resources.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of 7-(methylamino)heptan-2-one are not available in the public scientific literature based on the conducted searches.

Hypothetical Synthesis Workflow

A potential synthetic route to 7-(methylamino)heptan-2-one could involve a reductive amination pathway. This is a hypothetical workflow and has not been experimentally validated.

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References

- 1. 2-Heptanone, 7-(methylamino)-(6Cl,9Cl) | C₈H₁₇NO | CID 15881000 - PubChem [pubchem.ncbi.nlm.nih.gov]
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